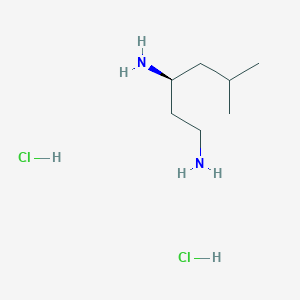

(3S)-5-Methylhexane-1,3-diamine;dihydrochloride

Description

(3S)-5-Methylhexane-1,3-diamine dihydrochloride (CAS: 1932317-46-8) is a chiral diamine salt with the molecular formula C₇H₁₈N₂·2HCl and a molecular weight of 203.15 g/mol (free base: 130.23 g/mol). Its structure features a hexane backbone with a methyl branch at the fifth carbon and an (S)-configured stereocenter at the third carbon. The dihydrochloride form enhances stability and solubility, making it suitable for pharmaceutical and chemical synthesis applications. Limited hazard data are available, though precautionary measures (e.g., avoiding inhalation) are advised due to its diamine nature .

Properties

IUPAC Name |

(3S)-5-methylhexane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.2ClH/c1-6(2)5-7(9)3-4-8;;/h6-7H,3-5,8-9H2,1-2H3;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMALMKMLFYHXOX-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Methods

| Parameter | Hydrochloride Crystallization | Catalytic Synthesis | Industrial Process |

|---|---|---|---|

| Catalyst | None | Nickel(II) complex | None |

| Solvent | Isopropanol | N-methylpyrrolidone | Water/isopropanol |

| Temperature Range | 0–50°C | 0–80°C | 0–95°C |

| Yield | 92% | Not reported | >90% |

| Enantiomeric Excess | 98% (S) | >99% (S) | 98% (S) |

Critical Process Considerations

- Solvent Selection : Polar aprotic solvents (e.g., NMP, DMF) enhance reaction rates but require rigorous drying.

- Acid Hydrolysis : Prolonged heating (24h) with HCl ensures complete conversion to the dihydrochloride form.

- Crystallization Control : Slow cooling (60→35→50°C) improves crystal purity and size distribution.

Quality Control and Characterization

- Purity Assessment : HPLC or chiral GC to confirm enantiomeric ratio.

- Drying Protocols : Vacuum drying at 50°C prevents thermal decomposition.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Methylhexane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Amides or other substituted derivatives.

Scientific Research Applications

1.1. Analgesics and Opioid Research

One of the notable applications of (3S)-5-Methylhexane-1,3-diamine; dihydrochloride is in the development of synthetic opioids. Research indicates that derivatives of this compound are being explored for their analgesic properties, particularly in the synthesis of fentanyl analogs. Studies have shown that modifications to the structure can significantly impact potency and efficacy in pain management . For instance, certain isomers display enhanced analgesic activity compared to their counterparts.

1.2. Anticancer Agents

The compound has also been investigated for its potential use in anticancer therapies. Research has highlighted the importance of structural modifications in enhancing the therapeutic efficacy of anti-cancer agents. The presence of amine groups in (3S)-5-Methylhexane-1,3-diamine; dihydrochloride allows for interactions with various biological targets, potentially leading to improved anticancer activity through mechanisms such as apoptosis induction .

2.1. Polymer Chemistry

In material science, (3S)-5-Methylhexane-1,3-diamine; dihydrochloride can serve as a building block for polyamine-based polymers. These polymers have applications in drug delivery systems due to their biocompatibility and ability to form hydrogels. The amine groups facilitate cross-linking reactions that enhance the mechanical properties of the resulting materials .

2.2. Coatings and Adhesives

The compound's reactivity makes it suitable for use in coatings and adhesives formulations. Its ability to form strong bonds with various substrates can improve adhesion properties in industrial applications. Furthermore, its hydrophilic nature can enhance moisture resistance in coatings .

3.1. Synthetic Intermediates

(3S)-5-Methylhexane-1,3-diamine; dihydrochloride is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a versatile reagent in organic synthesis . This includes its role in creating pharmaceuticals and agrochemicals.

3.2. Catalysis

Recent studies have explored the use of this compound as a catalyst or co-catalyst in chemical reactions, particularly those involving amination processes. Its ability to facilitate nucleophilic attacks on electrophiles can lead to higher yields and selectivity in synthetic pathways .

Case Studies

Mechanism of Action

The mechanism by which (3S)-5-Methylhexane-1,3-diamine;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The (3S) configuration ensures specific binding and activity, which is crucial in applications like drug development.

Comparison with Similar Compounds

Cyclohexane-Based Diamine Dihydrochlorides

(1S,3S)-Cyclohexane-1,3-diamine dihydrochloride (CAS: 860296-82-8):

- Molecular formula : C₆H₁₆Cl₂N₂.

- Molecular weight : 187.11 g/mol.

- Structure : Cyclohexane ring with 1,3-diamine groups; rigid conformation due to cyclic structure.

- Applications : Used as a chiral building block in drug synthesis. Priced at ~$400/100 mg (97% purity) .

- Comparison : The cyclohexane backbone imparts rigidity and altered solubility compared to the linear hexane chain of the target compound. Cyclic structures often exhibit lower aqueous solubility but improved metabolic stability in pharmaceuticals.

(1R,3S)-rel-Cyclohexane-1,3-diamine dihydrochloride (CAS: 498532-32-4):

Linear Diamine Dihydrochlorides with Functional Modifications

- (2S)-2,5-Diaminopentanamide dihydrochloride (CAS: 71697-89-7): Molecular formula: C₅H₁₃N₃O·2HCl. Molecular weight: 219.11 g/mol. Structure: Shorter chain (pentane vs. hexane) with an amide group at position 2. Hazards: Not classified for health or environmental risks, though toxicological data are incomplete . Comparison: The amide group reduces basicity and may alter solubility in polar solvents compared to the target compound’s primary amines.

(S)-Propane-1,2-diamine dihydrochloride (CAS: 19777-66-3):

Complex Derivatives with Pharmacological Relevance

- 2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane dihydrochloride (CAS: 156769-85-6): Structure: Hexane backbone with hydroxyl and diphenyl groups. Applications: Used in antiviral or anticancer drug synthesis.

2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride :

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Structural Features | Applications |

|---|---|---|---|---|---|

| (3S)-5-Methylhexane-1,3-diamine diHCl | 1932317-46-8 | C₇H₁₈N₂·2HCl | 203.15 | Linear hexane, methyl branch, (S)-3 | Pharma intermediates, chiral synthesis |

| (1S,3S)-Cyclohexane-1,3-diamine diHCl | 860296-82-8 | C₆H₁₆Cl₂N₂ | 187.11 | Cyclohexane ring, rigid conformation | Chiral building blocks |

| (2S)-2,5-Diaminopentanamide diHCl | 71697-89-7 | C₅H₁₃N₃O·2HCl | 219.11 | Amide group, shorter chain | Research chemicals |

| 2S,3S,5S-...diphenylhexane diHCl | 156769-85-6 | C₁₈H₂₄N₂O·2HCl | 357.31 | Hydroxyl, diphenyl groups | Antiviral/anticancer APIs |

Key Findings and Insights

- Structural Impact on Solubility : Linear diamines (e.g., target compound) generally exhibit higher aqueous solubility than cyclic analogs (e.g., cyclohexane derivatives) due to reduced rigidity .

- Chiral Specificity : The (3S) configuration in the target compound may offer advantages in asymmetric synthesis or receptor binding compared to racemic or alternative stereoisomers .

- Safety Profile: Limited hazard data for many dihydrochloride salts necessitate precautionary handling (e.g., PPE, ventilation) .

Biological Activity

(3S)-5-Methylhexane-1,3-diamine; dihydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for (3S)-5-Methylhexane-1,3-diamine; dihydrochloride is C7H16N2·2HCl. It consists of a hexane backbone with two amine functional groups, which are crucial for its biological interactions. The compound's stereochemistry (3S) indicates the specific spatial arrangement of atoms, which can significantly influence its biological activity.

The biological activity of (3S)-5-Methylhexane-1,3-diamine; dihydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or receptor modulators. The amine groups may facilitate binding to target proteins, influencing their function and leading to downstream biological effects.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that (3S)-5-Methylhexane-1,3-diamine; dihydrochloride exhibits antimicrobial properties. For instance, compounds with similar amine structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects in cancer cell lines. Studies indicate that it may induce apoptosis in specific cancer cells, although further research is needed to elucidate the exact mechanisms involved.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibitor of specific enzymes |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several diamines, (3S)-5-Methylhexane-1,3-diamine; dihydrochloride was tested against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 62.5 µg/mL for E. coli, indicating significant antimicrobial potential.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of (3S)-5-Methylhexane-1,3-diamine; dihydrochloride on human lung carcinoma cell lines (A549). The compound exhibited an IC50 value of 226 µg/mL, suggesting moderate cytotoxicity and prompting further exploration into its mechanism of action and potential as an anticancer agent.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of diamines. For instance, variations in the alkyl chain length and branching can significantly impact their pharmacological profiles. Studies suggest that optimizing these parameters could lead to more potent derivatives with improved therapeutic indices.

Q & A

[Basic] How can researchers optimize the synthesis of (3S)-5-Methylhexane-1,3-diamine dihydrochloride to achieve high yield and purity?

Methodological Answer:

- Step 1: Starting Material Selection

Use enantiomerically pure precursors to ensure stereochemical fidelity. For example, chiral starting materials like (S)-configured amines can minimize racemization . - Step 2: Reaction Optimization

Optimize reaction conditions (e.g., temperature: 60–80°C, solvent: anhydrous ethanol) to enhance nucleophilic substitution efficiency. Controlled pH (5–6) during dihydrochloride salt formation improves crystallization . - Step 3: Purification

Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the product with >98% purity . - Step 4: Yield Calculation

Monitor mass balance and characterize intermediates via TLC or HPLC to identify yield-limiting steps .

[Basic] What analytical techniques are critical for characterizing the structural and stereochemical integrity of (3S)-5-Methylhexane-1,3-diamine dihydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use - and -NMR to confirm backbone structure and detect impurities. Chiral shift reagents (e.g., Eu(hfc)) verify enantiopurity . - X-ray Crystallography:

Resolve absolute configuration by growing single crystals in methanol/acetone mixtures. Compare experimental data with computational models . - High-Performance Liquid Chromatography (HPLC):

Apply chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to quantify enantiomeric excess (>99% for pharmaceutical-grade material) .

[Basic] What protocols are recommended for the safe handling and storage of (3S)-5-Methylhexane-1,3-diamine dihydrochloride in laboratory settings?

Methodological Answer:

- Handling:

Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust (P261) and skin contact (P262) per GHS guidelines . - Storage:

Store in airtight containers under nitrogen at 2–8°C. Desiccate to prevent hygroscopic degradation . - Spill Management:

Neutralize spills with 5% acetic acid, then absorb with inert material (e.g., vermiculite) .

[Advanced] How can researchers investigate the mechanistic pathways involved in the nucleophilic substitution reactions of (3S)-5-Methylhexane-1,3-diamine dihydrochloride?

Methodological Answer:

- Kinetic Studies:

Monitor reaction progress via -NMR or IR spectroscopy. Determine rate constants under varying temperatures (Arrhenius analysis) to identify rate-limiting steps . - Isotopic Labeling:

Use -labeled amines to track bond formation/cleavage via mass spectrometry . - Computational Modeling:

Perform DFT calculations (e.g., B3LYP/6-31G**) to simulate transition states and compare with experimental activation energies .

[Advanced] What strategies are effective in resolving contradictions between computational predictions and experimental observations of the compound's physicochemical properties?

Methodological Answer:

- Validation Framework:

- Re-examine computational parameters (e.g., solvent model, basis set) to align with experimental conditions .

- Cross-validate using multiple software (Gaussian, ORCA) to rule out algorithmic biases .

- Conduct sensitivity analyses to identify variables (e.g., dielectric constant) causing discrepancies .

- Case Example:

If predicted solubility (COSMO-RS) conflicts with experimental data, refine solvation models by incorporating ion-pairing effects specific to dihydrochloride salts .

[Advanced] How can the enantiomeric purity of (3S)-5-Methylhexane-1,3-diamine dihydrochloride be assessed and maintained during synthetic processes?

Methodological Answer:

- Analytical Methods:

- Chiral HPLC: Use Daicel Chiralpak® IC-3 columns with hexane/isopropanol (80:20) mobile phase. Retention time differences >2 min confirm enantiopurity .

- Polarimetry: Measure specific rotation ([α]) and compare with literature values for (S)-isomers .

- Process Controls:

- Avoid racemization by maintaining reaction pH <7 and temperatures <50°C during amine deprotection .

[Advanced] What in vitro and in vivo models are appropriate for preliminary toxicological profiling of (3S)-5-Methylhexane-1,3-diamine dihydrochloride?

Methodological Answer:

- In Vitro:

- Hepatotoxicity: Use HepG2 cells for MTT assays (IC determination) .

- Genotoxicity: Conduct Ames tests (TA98 strain) to assess mutagenic potential .

- In Vivo:

- Acute Toxicity: Administer escalating doses (10–100 mg/kg) to Sprague-Dawley rats; monitor for neurobehavioral changes over 72 hours .

- Subchronic Toxicity: Perform 28-day oral gavage studies with histopathological analysis of liver/kidney tissues .

[Advanced] How can researchers design experiments to elucidate the compound's interactions with biological targets such as enzymes or receptors?

Methodological Answer:

- Surface Plasmon Resonance (SPR):

Immobilize target proteins (e.g., GPCRs) on sensor chips to measure binding kinetics (k, k) . - Isothermal Titration Calorimetry (ITC):

Quantify binding affinity (K) and stoichiometry by titrating the compound into protein solutions . - Molecular Docking:

Use AutoDock Vina to predict binding poses; validate with mutagenesis studies (e.g., alanine scanning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.